molecular formula C25H23N3O5 B12502601 3-[4-(carbamoylamino)phenyl]-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid

3-[4-(carbamoylamino)phenyl]-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid

Cat. No.: B12502601
M. Wt: 445.5 g/mol
InChI Key: HFPDOFBZCSQAEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-D-Aph(Cbm)-OH, also known as Fluorenylmethyloxycarbonyl-D-4-amino-phenylalanine (carbamoyl)-OH, is a derivative of phenylalanine. It is commonly used in peptide synthesis due to its stability and the protective group it provides, which can be removed under mild conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-D-Aph(Cbm)-OH typically involves the protection of the amino group of D-4-amino-phenylalanine with a fluorenylmethyloxycarbonyl (Fmoc) group. This is achieved by reacting D-4-amino-phenylalanine with Fmoc-chloride in the presence of a base such as sodium carbonate. The carbamoyl group is then introduced to the phenyl ring through a reaction with an appropriate carbamoylating agent .

Industrial Production Methods

Industrial production of Fmoc-D-Aph(Cbm)-OH follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated peptide synthesizers and solid-phase synthesis techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Fmoc-D-Aph(Cbm)-OH undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Deprotection: Piperidine in DMF (dimethylformamide).

    Coupling: HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide) in the presence of a base like DIPEA (N,N-Diisopropylethylamine).

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

Scientific Research Applications

Chemistry

Fmoc-D-Aph(Cbm)-OH is widely used in solid-phase peptide synthesis (SPPS) due to its stability and ease of deprotection. It allows for the synthesis of complex peptides and proteins with high purity .

Biology

In biological research, Fmoc-D-Aph(Cbm)-OH is used to study protein-protein interactions and enzyme-substrate interactions. It is also used in the development of peptide-based drugs .

Medicine

In medicinal chemistry, Fmoc-D-Aph(Cbm)-OH is used in the synthesis of peptide therapeutics. It is particularly useful in the development of drugs targeting specific proteins or enzymes.

Industry

In the pharmaceutical industry, Fmoc-D-Aph(Cbm)-OH is used in the large-scale synthesis of peptide drugs. It is also used in the production of diagnostic peptides and peptide-based biomaterials.

Mechanism of Action

The mechanism of action of Fmoc-D-Aph(Cbm)-OH involves its incorporation into peptides and proteins. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. Once incorporated into a peptide, the Fmoc group is removed, allowing the amino group to participate in further reactions. The carbamoyl group on the phenyl ring can interact with other molecules, influencing the peptide’s structure and function.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-D-4-amino-phenylalanine (Fmoc-D-Aph-OH): Similar structure but lacks the carbamoyl group.

    Fmoc-L-4-amino-phenylalanine (Fmoc-L-Aph-OH): The L-enantiomer of Fmoc-D-Aph-OH.

    Fmoc-D-4-nitro-phenylalanine (Fmoc-D-Nph-OH): Contains a nitro group instead of a carbamoyl group.

Uniqueness

Fmoc-D-Aph(Cbm)-OH is unique due to the presence of both the Fmoc protective group and the carbamoyl group. This combination provides stability during synthesis and allows for specific interactions in the final peptide product. The D-enantiomer also provides different biological activity compared to the L-enantiomer.

Properties

IUPAC Name

3-[4-(carbamoylamino)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O5/c26-24(31)27-16-11-9-15(10-12-16)13-22(23(29)30)28-25(32)33-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,28,32)(H,29,30)(H3,26,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFPDOFBZCSQAEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)NC(=O)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.